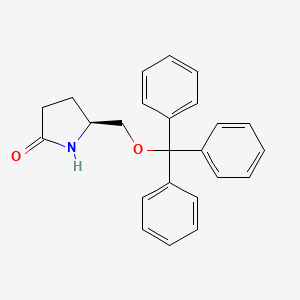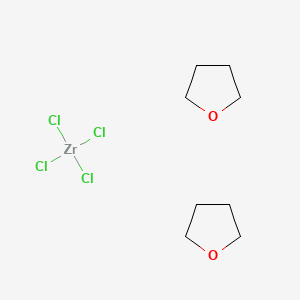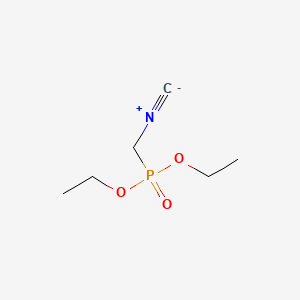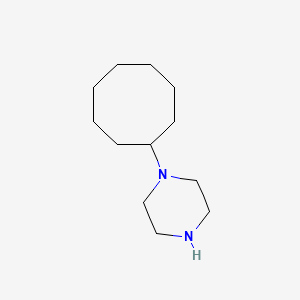![molecular formula C10H7ClN4 B1585728 4-Chlor-1-methyl[1,2,4]triazolo[4,3-a]chinoxalin CAS No. 91895-39-5](/img/structure/B1585728.png)
4-Chlor-1-methyl[1,2,4]triazolo[4,3-a]chinoxalin
Übersicht
Beschreibung
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that has been studied for its potential antiviral and antimicrobial activities . It is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The process involves refluxing a mixture of these compounds in absolute ethanol .Molecular Structure Analysis
The molecular structure of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is characterized by the presence of a triazolo[4,3-a]quinoxaline core, which is a fused ring system combining a triazole and a quinoxaline . The compound also contains a methyl group and a chlorine atom attached to the core .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline primarily involve its synthesis through aromatic nucleophilic substitution . The compound can react with different amines and triazole-2-thiol to form new derivatives .Physical And Chemical Properties Analysis
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a solid compound with a molecular weight of 218.65 . Its melting point ranges from 222 to 224 degrees CelsiusWissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Triazolochinoxalin-Derivate haben sich als potenzielle antivirale Wirkstoffe erwiesen. Das Vorhandensein des Triazolrings wurde mit signifikanten antiviralen Eigenschaften in Verbindung gebracht, die bei der Entwicklung neuer Medikamente genutzt wurden. Zum Beispiel wurden einige Derivate von 4-Chlor-1-methyl[1,2,4]triazolo[4,3-a]chinoxalin gegen verschiedene Viren getestet und zeigten vielversprechende Ergebnisse .
Antibakterielle Eigenschaften
Diese Verbindungen wurden auch auf ihre antimikrobiellen Aktivitäten untersucht. Die strukturelle Ähnlichkeit mit Fluorchinolon-Antibiotika, die einen Piperazin-Rest enthalten, legt nahe, dass Triazolochinoxaline gegen bakterielle Infektionen wirksam sein könnten. Forschungen haben gezeigt, dass bestimmte Derivate antibakterielle und antimykotische Aktivitäten aufweisen .
Antikrebs-Potenzial
Chinoxalin-Derivate werden auf ihre Antikrebs-Eigenschaften untersucht. Die Fähigkeit, zelluläre Prozesse zu stören, die für die Proliferation von Krebszellen unerlässlich sind, macht sie zu interessanten Kandidaten für die Krebstherapie. Ihre Rolle bei der Hemmung des Tumorwachstums und der Induktion von Apoptose in Krebszellen ist ein bedeutendes Forschungsgebiet .
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von Chinoxalin-Derivaten ist ein weiteres vielversprechendes Feld. Diese Verbindungen können entzündungshemmende Signalwege modulieren, wodurch die Grundlage für die Entwicklung neuer entzündungshemmender Medikamente geschaffen wird. Diese Anwendung ist besonders relevant bei der Behandlung chronisch-entzündlicher Erkrankungen .
Antikonvulsive Wirkungen
This compound-Derivate wurden auf ihre antikonvulsiven Wirkungen untersucht. Die Modulation von Neurotransmittersystemen durch diese Verbindungen könnte zu neuen Behandlungen für Epilepsie und andere Krampfanfälle führen .
Herz-Kreislauf-Forschung
In der Herz-Kreislauf-Forschung wurden Triazolochinoxaline verwendet, um ihre Auswirkungen auf Herzgewebe und Blutgefäße zu untersuchen. Ihr Potenzial, als Vasodilatatoren zu wirken oder den Herzrhythmus zu beeinflussen, macht sie zu wertvollen Werkzeugen bei der Entwicklung von Herz-Kreislauf-Medikamenten .
Wirkmechanismus
Target of Action
Similar compounds have been found to target dna, intercalating into the dna structure
Mode of Action
It is suggested that similar compounds can intercalate into dna, disrupting its structure and function . This interaction with DNA could lead to changes in cellular processes, potentially contributing to its observed effects.
Result of Action
Similar compounds have been found to exhibit cytotoxicity, suggesting that they may induce cell death . This could be a result of the compound’s potential interaction with DNA and disruption of essential cellular processes.
Biochemische Analyse
Biochemical Properties
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline interacts with various biomolecules in biochemical reactions . It has been synthesized via aromatic nucleophilic substitution with different amines and triazole-2-thiol . The compound has shown promising antiviral activity and exhibits antibacterial and/or antifungal activities .
Cellular Effects
The effects of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline on cells have been studied in the context of its cytotoxicity . Most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml . It has also been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been performed to investigate the binding modes of the compound with the DNA active site .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits cytotoxicity at certain concentrations .
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c1-6-13-14-10-9(11)12-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIBZROUGENCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377662 | |
| Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91895-39-5 | |
| Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Calix[8]arene](/img/structure/B1585647.png)










